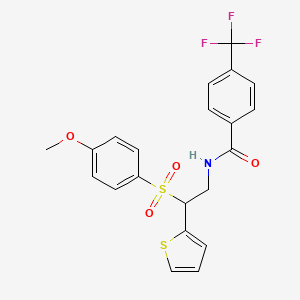

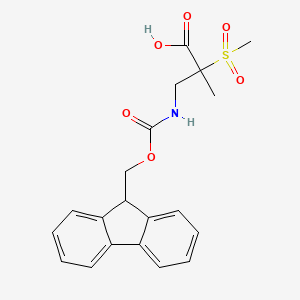

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step chemical reactions, including the activation of thioglycosides, as demonstrated by the system of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride which activates thioglycosides to glycosyl triflates, further reacting with alcohols to form glycosides in good yield and selectivity (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic and crystallographic techniques. For compounds with similar structural motifs, X-ray diffraction studies reveal detailed crystal and molecular structure, showcasing hydrogen bonding patterns and π···π interactions that stabilize the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the compound can include substitution reactions, where aromatic amino groups are replaced to incorporate different atoms or functional groups, thereby modifying its chemical behavior and reactivity (Cardoso & Pradelles, 1982). This reactivity can be pivotal in further chemical modifications or for its utility in specific chemical processes.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, can significantly influence its practical applications. Techniques like X-ray diffraction and DFT calculations provide insights into the compound's crystalline structure and physical behavior (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and interaction with biological molecules, are crucial for its application in chemical syntheses and potential pharmaceutical uses. Studies on related molecules highlight their reactivity and interaction with biological targets, providing a framework for understanding the chemical behavior of complex compounds (Yadagiri et al., 2018).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Synthetic Utility : Compounds with similar sulfonyl, benzamide, and trifluoromethyl groups have been extensively utilized in organic synthesis. For instance, α,β-unsaturated N-methoxy-N-methylamides can be synthesized from related phenylsulfoxides, demonstrating the potential of these moieties in creating structurally complex molecules (Beney, Boumendjel, & Mariotte, 1998). This underscores the synthetic versatility of compounds bearing methoxyphenylsulfonyl and trifluoromethyl groups, suggesting potential pathways for modifying N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide to explore new chemical entities.

Biological Activities : Derivatives of benzamide and benzenesulfonamide, structurally related to the compound , have shown a wide range of bioactivities. For example, novel benzenesulfonamides carrying benzamide moieties were designed as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, exhibiting significant inhibitory potential at nanomolar levels (Tuğrak, Gül, Anıl, & Gülçin, 2020). This suggests that N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide might also exhibit promising biological activities upon further modification and testing.

Materials Science

Electrode Materials : Sulipride, a drug with a similar sulfonamide functional group, was used as an electroactive material for Zn2+-selective electrodes, showcasing the potential of sulfonamide compounds in sensor applications (Saleh & Gaber, 2001). The presence of the sulfonyl group in N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide might offer similar applications in creating sensitive and selective sensors for various ions or molecules.

Polymer Science : Sulfonated poly(arylene ether sulfone) copolymers have been investigated for fuel cell applications, with modifications enhancing proton conductivity (Kim, Robertson, & Guiver, 2008). The structural features of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide, particularly the sulfonyl group, may contribute to developing new materials with enhanced electrical, thermal, or mechanical properties.

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4S2/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRQGJSJCXIRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)